molecular formula C19H21N3O4 B407896 1-(3-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE

1-(3-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE

Cat. No.: B407896
M. Wt: 355.4g/mol
InChI Key: AGAYPYXCWACMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a nitrobenzyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzaldehyde with 4-nitrobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted aromatic compounds, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-phenyl)-[4-(4-amino-benzyl)-piperazin-1-yl]-methanone: Similar structure but with an amino group instead of a nitro group.

    (3-Methoxy-phenyl)-[4-(4-chloro-benzyl)-piperazin-1-yl]-methanone: Similar structure but with a chloro group instead of a nitro group.

    (3-Methoxy-phenyl)-[4-(4-methyl-benzyl)-piperazin-1-yl]-methanone: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 1-(3-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4g/mol

IUPAC Name

(3-methoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H21N3O4/c1-26-18-4-2-3-16(13-18)19(23)21-11-9-20(10-12-21)14-15-5-7-17(8-6-15)22(24)25/h2-8,13H,9-12,14H2,1H3

InChI Key

AGAYPYXCWACMFZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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